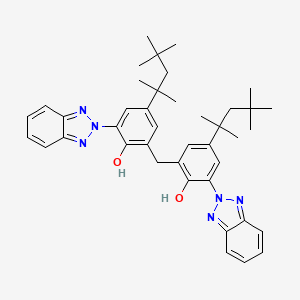

Bisoctrizole

Description

This compound, or methylene bis-benzotriazolyl tetramethylbutylphenol, is a broad-spectrum organic UV filter that is marketed as Tinosorb M. It is a benzotriazole-based organic compound that absorbs, reflects, and scatters both UV-A and UV-B rays. This compound is not approved by the FDA, but is approved in the EU and other parts of the world as a UV-filter in sunscreens, day care products and skin lightening products at a maximum concentration of 10%.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See other relationships...

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUNFJULCYSSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046703 | |

| Record name | Bisoctrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

< 5 ng/L at 25 °C | |

| Record name | Bisoctrizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103597-45-1 | |

| Record name | 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103597-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoctrizole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoctrizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoctrizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisoctrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOCTRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT850T0YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bisoctrizole

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bisoctrizole, commercially known as Tinosorb® M, represents a significant advancement in ultraviolet (UV) radiation protection technology. As a benzotriazole-based organic compound, its unique formulation into microfine particles confers a hybrid mechanism of action, distinguishing it from traditional soluble organic absorbers and inorganic particulate filters. This guide provides a detailed examination of this compound's core mechanism, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: A Hybrid Approach

This compound (INCI: Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) is a broad-spectrum UV filter that provides protection across the entire UVB and UVA range (approximately 280-400 nm).[1][2][3] Its innovative nature lies in its physical form; although an organic molecule, it is utilized as a dispersion of microfine particles, typically under 200 nm in size.[4][5] This particulate nature enables a triple-action mechanism that combines the benefits of both chemical and physical sunscreens: UV absorption, light scattering, and light reflection.

-

UV Absorption (Chemical Action): Like conventional organic UV filters, this compound's molecular structure, specifically its hydroxyphenyl benzotriazole groups, absorbs high-energy UV photons. Upon absorption, the molecule undergoes a reversible electronic transition, converting the UV energy into a less harmful form, primarily heat, which is then dissipated. This process is highly efficient and photostable, meaning the molecule resists degradation upon exposure to light, providing long-lasting protection.

-

Light Scattering & Reflection (Physical Action): Due to its formulation as microfine organic particles, this compound also functions as a physical blocker. When UV radiation encounters these particles, a portion of the light is scattered and reflected away from the skin. This physical attenuation mechanism is characteristic of mineral sunscreens like titanium dioxide and zinc oxide and contributes significantly to this compound's overall efficacy, particularly in boosting the Sun Protection Factor (SPF) and UVA protection when combined with other filters.

This tripartite mechanism makes this compound a highly efficient and versatile photoprotective agent.

Physicochemical and Photoprotective Properties

The efficacy of this compound is defined by several key quantitative parameters that have been characterized through extensive research.

| Property | Value / Range | Source(s) |

| Chemical Name | 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol] | |

| INCI Name | Methylene Bis-Benzotriazolyl Tetramethylbutylphenol | |

| CAS Number | 103597-45-1 | |

| Molecular Formula | C₄₁H₅₀N₆O₂ | |

| Molecular Weight | ~658.89 g/mol | |

| Physical Form | Aqueous dispersion of microfine particles | |

| Particle Size | < 200 nm | |

| UV Protection Spectrum | ~280 – 400 nm (Broad Spectrum UVA/UVB) | |

| Peak Absorption | 303 nm (UVB) and 358 nm (UVA) | |

| Dermal Penetration | Minimal (~0.01% in in vitro human skin models) | |

| Max Concentration (EU) | 10% | |

| Photostability | Highly photostable; stabilizes other UV filters like octinoxate |

Key Experimental Protocols

The characterization of this compound's mechanism and efficacy relies on standardized and validated experimental methodologies.

In Vitro Sun Protection Factor (SPF) Determination

This method evaluates the UVB protection efficacy of a sunscreen formulation containing this compound without the use of human subjects.

-

Objective: To measure the absorption profile of a sunscreen film and calculate its SPF value.

-

Apparatus: UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere 2000), Polymethylmethacrylate (PMMA) plates with a roughened surface to mimic skin topography.

-

Methodology:

-

Sample Application: A precise amount of the sunscreen formulation (typically 1.2 to 1.3 mg/cm²) is applied uniformly to the surface of a PMMA plate. The product is spread meticulously to create a homogenous film.

-

Equilibration: The prepared plate is allowed to dry for a set period (e.g., 15-30 minutes) in the dark to allow the film to stabilize.

-

Transmittance Measurement: The plate is placed in the spectrophotometer. The transmittance of UV light through the sunscreen film is measured at defined intervals (e.g., every 1 nm) across the UV spectrum (290-400 nm). A blank PMMA plate is used as a reference.

-

Photostability Assessment (Optional but Recommended): The sample is exposed to a controlled dose of UV radiation from a solar simulator to induce any potential photodegradation. A second transmittance measurement is then taken.

-

SPF Calculation: The absorbance values are mathematically converted into an SPF value using the following equation, which integrates the erythemal action spectrum (Eλ) and the solar emission spectrum (Iλ) over the UV range. SPFin vitro = ∫ E(λ)I(λ) dλ / ∫ E(λ)I(λ)T(λ) dλ (Where T(λ) is the measured transmittance at each wavelength).

-

Particle Size Analysis via Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of small particles in suspension, which is critical for confirming the microparticulate nature of this compound.

-

Objective: To measure the hydrodynamic diameter distribution of this compound particles in their aqueous dispersion.

-

Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, causing rapid fluctuations. The size distribution is calculated from these fluctuations using the Stokes-Einstein equation.

-

Methodology:

-

Sample Preparation: The aqueous dispersion of this compound is diluted with an appropriate solvent (e.g., deionized water) to a concentration suitable for DLS analysis, avoiding multiple scattering effects. The sample is typically filtered to remove dust or large aggregates.

-

Instrument Setup: The sample is placed in a cuvette inside the DLS instrument. Parameters such as solvent viscosity, refractive index, and temperature are entered into the software.

-

Measurement: A laser beam is passed through the sample. A detector, typically positioned at a 90° or 173° (backscatter) angle, records the fluctuations in scattered light intensity over time.

-

Data Analysis: An autocorrelation function is generated from the intensity data. Sophisticated algorithms then analyze this function to calculate the particle size distribution, providing the mean particle diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the distribution.

-

Logical Relationship: Particulate Form and Hybrid Function

The core innovation of this compound is the direct link between its physical form and its multi-functional mechanism. Unlike other organic absorbers that must be dissolved in the oil or water phase of an emulsion, this compound's poor solubility is leveraged to create a stable micro-particle dispersion. This unique state allows a single chemical entity to act simultaneously as both a chemical absorber and a physical scatterer.

Conclusion

The mechanism of action of this compound is a paradigm of modern sunscreen technology, effectively bridging the gap between chemical and physical filters. Its triple-action mode of protection—absorbing, scattering, and reflecting UV radiation—is a direct consequence of its formulation as microfine organic particles. This hybrid approach provides robust, photostable, and broad-spectrum protection, making this compound a cornerstone ingredient for developing high-efficacy sun care products. The experimental protocols outlined herein are fundamental to verifying its unique properties and ensuring its effective application in dermatological and cosmetic science.

References

- 1. Sunbest-M (Bisoctrizol) – An Overview - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. This compound CAS#: 103597-45-1 [amp.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [chemeurope.com]

Bisoctrizole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoctrizole, marketed under trade names such as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) radiation absorber.[1][2] Its unique hybrid mechanism, combining the properties of both organic and inorganic UV filters, positions it as a valuable ingredient in modern sun care and dermatological formulations. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its photostability and safety profile.

Chemical Structure and Identification

This compound, with the chemical name 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], is a complex organic molecule belonging to the benzotriazole class of compounds.[1][3][4] Its structure is characterized by two benzotriazole-substituted phenol rings linked by a methylene bridge.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,2′-Methylenebis[6-(2H-1,2,3-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol] |

| CAS Number | 103597-45-1 |

| Molecular Formula | C₄₁H₅₀N₆O₂ |

| SMILES String | CC(C)(C)CC(C)(C)c1cc(Cc2cc(cc(c2O)-n3nc4ccccc4n3)C(C)(C)CC(C)(C)C)c(O)c(c1)-n5nc6ccccc6n5 |

| InChI Key | FQUNFJULCYSSOP-UHFFFAOYSA-N |

| Synonyms | Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT), UV-360, Tinosorb M |

Physicochemical Properties

This compound's physical and chemical properties are critical to its function and formulation in cosmetic and pharmaceutical products. It is a photostable molecule with poor solubility in most common solvents, leading to its formulation as a microfine particle dispersion.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 658.88 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 195.7 °C |

| Boiling Point (Predicted) | 771.6 ± 70.0 °C |

| Density (d20) | 1.2 g/cm³ |

| Water Solubility | < 0.001 %w/w (at 20°C) |

| Solubility in Organic Solvents (at 20°C) | Acetone: 0.05 %w/w, Chloroform: 100 %w/w, n-Hexane: 0.03 %w/w, Methylene Chloride: 75 %w/w, Toluene: 34 %w/w |

| UV Absorption Maxima | Chloroform: 308 nm, 349 nm; n-Heptane: 348 nm |

Mechanism of Action: A Hybrid Approach to UV Protection

This compound functions as a broad-spectrum UV filter through a unique triple-action mechanism that combines the characteristics of both chemical and physical sunscreens. This hybrid nature allows it to absorb, scatter, and reflect UV radiation across the entire UVA and UVB spectrum (approximately 280-400 nm).

-

UV Absorption: The benzotriazole moieties within the this compound molecule are highly effective at absorbing UV photons. Upon absorption of UV energy, the molecule undergoes a reversible electronic transition, converting the harmful radiation into thermal energy, which is then dissipated.

-

Light Scattering and Reflection: this compound is formulated as microfine organic particles, typically less than 200 nm in diameter. These particles scatter and reflect a portion of the incoming UV radiation, a mechanism analogous to that of inorganic physical blockers like titanium dioxide and zinc oxide.

References

An In-depth Technical Guide to the Synthesis of Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT), scientifically known as 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), is a broad-spectrum ultraviolet (UV) filter.[1][2] It is a phenolic benzotriazole that effectively absorbs both UVA and UVB radiation, making it a valuable component in sunscreens and other skincare products to protect against sun-induced skin damage.[1][2][3] Marketed under trade names such as Tinosorb® M, this "hybrid" sunscreen agent functions by both absorbing, reflecting, and scattering UV rays, offering comprehensive protection. This technical guide provides a detailed overview of the primary synthesis routes for MBBT, complete with experimental protocols and quantitative data to aid researchers in its laboratory-scale preparation.

Synthesis Pathways

The industrial synthesis of MBBT predominantly involves the condensation of two molecules of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (a UV absorber often referred to as UV-329) with a single carbon linker. Two prominent methods for achieving this methylene bridge formation are detailed below.

Method 1: Reaction with Bis(di-n-propylamino)methane

This synthetic route utilizes bis(di-n-propylamino)methane as the methylene bridge donor in the presence of a base and a phase-transfer catalyst.

Method 2: Two-Stage Condensation with Formaldehyde and Diethylamine

An alternative and widely used industrial method involves a two-stage reaction. The first stage is the formation of a methylene bridge intermediate by reacting UV-329 with paraformaldehyde and diethylamine. The second stage involves cyclization and purification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthesis methods described.

Table 1: Synthesis of MBBT via Bis(di-n-propylamino)methane

| Parameter | Value | Reference |

| Reactants | ||

| UV-329 | 323 g | |

| Bis(di-n-propylamino)methane | 128 g | |

| Sodium Hydroxide | 4 g (powdered) | |

| Tetrabutylammonium Bromide | 15 g | |

| Reaction Conditions | ||

| Temperature | 130°C | |

| Pressure | 100 mmHg (reduced pressure) | |

| Reaction Time | 2 hours | |

| Work-up & Purification | ||

| Neutralizing Agent | ~40 g of 18% aqueous Hydrochloric Acid | |

| Crystallization | Ice water bath for 4-5 hours | |

| Washing Solvents | Deionized water (2 x 150 mL), Methanol (2 x 250 mL) | |

| Drying Temperature | 100-110°C | |

| Yield and Purity | ||

| Product Mass | 266 g | |

| Yield | 80.9% | |

| Purity | 99.6% | |

| Melting Point | 197-198°C |

Table 2: Synthesis of MBBT via Two-Stage Condensation

| Parameter | Stage 1: Methylene Bridge Formation | Stage 2: Cyclization and Purification | Reference |

| Reactants | |||

| UV-329 | 108.0 g | - | |

| Paraformaldehyde | 6.5 g | - | |

| Diethylamine | 36.6 g | - | |

| Solvent | 67 mL Mesitylene | - | |

| Catalyst | - | 5.4 g Sodium Methoxide | |

| Reaction Conditions | |||

| Temperature | 130°C | 160°C | |

| Reaction Time | 4 hours | 5 hours | |

| Work-up & Purification | |||

| Neutralizing Agent | - | Formic acid to pH 5-6 | |

| Purification | - | Methanol reflux, cooling to 20-25°C, filtration | |

| Yield and Purity | |||

| Product Mass | - | 106.0 g | |

| Yield | - | 96.3% | |

| Purity | - | 99.56% |

Experimental Protocols

Detailed Methodology for Method 1

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation receiver, add 323 g of UV-329, 4 g of powdered sodium hydroxide, 128 g of bis(di-n-propylamino)methane, and 15 g of tetrabutylammonium bromide.

-

Reaction Execution: Heat the reaction mixture to 130°C under a reduced pressure of 100 mmHg with continuous stirring. During the reaction, collect the di-n-propylamine byproduct via distillation. Maintain these conditions for 2 hours.

-

Work-up: After 2 hours, stop heating and release the vacuum. Slowly add approximately 40 g of 18% aqueous hydrochloric acid dropwise while stirring until the reaction mixture is neutral.

-

Crystallization and Filtration: Transfer the mixture to a beaker and cool in an ice water bath for 4-5 hours to induce crystallization. Collect the resulting crystals by filtration.

-

Washing and Drying: Wash the collected crystals twice with 150 mL of deionized water and then twice with 250 mL of methanol. Dry the wet product at 100-110°C to obtain the final product.

Detailed Methodology for Method 2

-

Stage 1: Methylene Bridge Formation: In a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser, add 67 mL of mesitylene, 108.0 g of UV-329, 36.6 g of diethylamine, and paraformaldehyde. Gradually heat the mixture to 130°C and maintain this temperature for 4 hours, continuously distilling off the diethylamine and water byproducts.

-

Stage 2: Cyclization: After the initial 4 hours, add 5.4 g of sodium methoxide to the reaction mixture. Slowly increase the temperature to 160°C and hold for 5 hours, continuing to remove diethylamine and water.

-

Work-up and Purification: Cool the reaction mixture to 110°C and add formic acid to adjust the pH to 5-6. Stir for 30 minutes. Add 100 mL of methanol and heat to reflux. Subsequently, cool the mixture to 20-25°C and hold for 60 minutes to allow for crystallization.

-

Isolation: Filter the mixture and dry the filter cake to yield the final MBBT product.

Visualizing the Synthesis

Synthesis Pathway of MBBT

Caption: General synthesis pathway of MBBT.

Experimental Workflow for MBBT Synthesis (Method 2)

Caption: Workflow for the two-stage synthesis of MBBT.

References

Bisoctrizole: A Technical Guide to its Ultraviolet Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, known by its INCI name Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, is a highly effective, broad-spectrum ultraviolet (UV) filter. Its unique hybrid mechanism, which combines the properties of both organic and inorganic sunscreens, sets it apart in the field of photoprotection. This technical guide provides an in-depth analysis of the UV absorption spectrum of this compound, detailed experimental protocols for its characterization, and a summary of its key photoprotective attributes.

UV Absorption and Protective Mechanism

This compound is a benzotriazole-based organic compound that offers broad-spectrum protection against both UVA and UVB radiation, covering a range of 280-400 nm.[1] Its protective action is threefold: it absorbs, scatters, and reflects UV radiation.[2][3][4] This hybrid mechanism is attributed to its formulation as a microfine organic particle dispersion.[4] The energy from absorbed UV photons is converted into less harmful heat through reversible electronic transitions within the benzotriazole rings.

The unique properties of this compound also contribute to the photostability of other UV filters, such as octinoxate, when used in combination.

Quantitative UV Absorption Data

The UV absorption characteristics of this compound have been quantified in various solvents. The maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters in determining its efficacy as a UV filter.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | UV Range |

| Chloroform | 308, 349 | 31,895 | UVA/UVB |

| n-Heptane | 348 | 31,600 | UVA |

| General (in formulations) | ~305 | Not specified | UVB |

| General (in formulations) | ~360 | Not specified | UVA |

Experimental Protocols

Determination of UV Absorption Spectrum and Molar Extinction Coefficient

The following is a generalized protocol for determining the UV absorption spectrum and molar extinction coefficient of this compound using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Spectrophotometric grade solvent (e.g., ethanol, chloroform, or n-heptane)

-

UV-Visible spectrophotometer (single or double beam)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Ultrasonic bath

2. Preparation of Stock and Standard Solutions:

-

Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.

-

Standard Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

3. Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 250 nm to 450 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Sequentially measure the absorbance of each standard solution, starting from the lowest concentration. Ensure the cuvette is rinsed with the next solution to be measured.

-

Record the full UV spectrum (absorbance vs. wavelength) for each concentration.

4. Data Analysis:

-

Determination of λmax: From the UV absorption spectra, identify the wavelength(s) of maximum absorbance (λmax).

-

Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the standard solutions. According to the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), this should yield a straight line passing through the origin.

-

Calculation of Molar Extinction Coefficient (ε): The slope of the calibration curve will be equal to the molar extinction coefficient (ε) since the path length (l) is typically 1 cm.

Visualizations

Caption: Experimental workflow for determining the UV absorption spectrum of this compound.

References

The Intrinsic Photostability of Bisoctrizole in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, chemically known as Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, is a highly effective broad-spectrum ultraviolet (UV) filter.[1][2] Its unique molecular structure, belonging to the phenolic benzotriazole class, allows it to absorb, scatter, and reflect both UVA and UVB radiation, providing comprehensive skin protection.[1][3] A key attribute that distinguishes this compound in the field of photoprotection is its exceptional intrinsic photostability.[4] This technical guide provides an in-depth analysis of the photostability of this compound in solution, summarizing available data, outlining relevant experimental protocols, and visualizing key concepts for researchers and formulation scientists. While this compound is noted for its high stability, quantitative data on its photodegradation in solution remains limited in publicly available literature.

Core Concepts of this compound Photostability

This compound's stability under UV irradiation is a cornerstone of its efficacy as a sunscreen agent. Unlike many organic UV filters that can degrade upon exposure to sunlight, this compound maintains its structural integrity and protective function over extended periods. This inherent stability is not only crucial for its own performance but also has a stabilizing effect on other, less photostable UV absorbers, such as octinoxate, when used in combination.

The mechanism behind its photostability lies in its ability to efficiently dissipate absorbed UV energy as heat through reversible electronic transitions within its molecular structure, minimizing photochemical reactions that could lead to degradation.

This compound is often described as a "hybrid" UV filter because it combines the mechanisms of both organic and inorganic sunscreens. It is an organic molecule but is produced as microfine particles, which are typically less than 200 nm in size. This particulate nature contributes to its ability to scatter and reflect UV light, in addition to absorption. In formulations, it is commonly used as a 50% aqueous suspension.

Quantitative Data on Photostability

As of this writing, specific quantitative data, such as the quantum yield of photodegradation and detailed degradation kinetics for this compound in various solvents, are not extensively reported in peer-reviewed literature. The overwhelming consensus in technical and commercial literature is its high degree of photostability. The lack of extensive degradation studies is likely a testament to its robust nature.

For the purpose of this guide, the following table summarizes the qualitative and comparative photostability information gathered from various sources.

| Parameter | Observation | Source(s) |

| General Photostability | Consistently described as "highly photostable" with "very little photodegradation." | |

| Stabilizing Effect | Has a stabilizing effect on other UV absorbers, notably octinoxate. | |

| Mechanism | Converts UV energy into less harmful forms, such as heat, through reversible electron movement. | |

| Performance in Formulations | Maintains high UV absorption capacity even after artificial weathering. |

Experimental Protocols for Assessing Photostability

UV-Vis Spectrophotometry for Photodegradation Monitoring

This protocol outlines the use of UV-Vis spectrophotometry to monitor the change in absorbance of a this compound solution upon UV irradiation, which is indicative of its degradation.

-

Objective: To determine the rate of photodegradation by measuring the decrease in this compound's characteristic UV absorbance over time.

-

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Calibrated UV irradiation source (e.g., solar simulator, xenon lamp with appropriate filters)

-

Stirring mechanism for the cuvette holder (if required)

-

High-purity solvent (e.g., ethanol, cyclohexane, or other suitable organic solvent in which this compound is soluble)

-

This compound reference standard

-

-

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. Prepare a working solution by diluting the stock solution to an absorbance value within the linear range of the spectrophotometer (typically 0.5 - 1.5) at its wavelength of maximum absorbance (λmax).

-

Initial Absorbance Measurement: Record the full UV-Vis spectrum (e.g., 250-450 nm) of the non-irradiated this compound solution.

-

UV Irradiation: Place the cuvette containing the this compound solution in a temperature-controlled holder and expose it to a constant intensity of UV radiation from the calibrated light source.

-

Time-course Measurements: At predetermined time intervals, interrupt the irradiation and record the UV-Vis spectrum of the solution.

-

Data Analysis: Plot the absorbance at λmax against irradiation time. The rate of decrease in absorbance can be used to determine the photodegradation kinetics (e.g., zero-order, first-order).

-

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol details the use of HPLC to accurately quantify the concentration of this compound in a solution before and after UV exposure, allowing for the determination of the percentage of degradation and the identification of potential photoproducts.

-

Objective: To quantify the remaining this compound and detect the formation of degradation products after UV irradiation.

-

Materials and Equipment:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

UV irradiation source

-

Volumetric flasks and pipettes

-

High-purity solvents for mobile phase and sample preparation

-

This compound reference standard

-

-

Methodology:

-

HPLC Method Development: Develop and validate an HPLC method for the quantification of this compound. This includes selecting the appropriate column, mobile phase composition, flow rate, and detection wavelength.

-

Sample Preparation for Irradiation: Prepare a solution of this compound in a suitable solvent at a known concentration.

-

Irradiation: Expose the solution to UV radiation for a defined period. A non-irradiated sample should be kept as a control.

-

Sample Analysis: Inject both the irradiated and non-irradiated samples into the HPLC system.

-

Quantification: Determine the concentration of this compound in both samples by comparing the peak areas to a calibration curve prepared from the reference standard.

-

Photoproduct Analysis: Analyze the chromatogram of the irradiated sample for the appearance of new peaks, which may correspond to photoproducts. If coupled with a mass spectrometer (LC-MS), this technique can be used to identify these products.

-

Visualizations

The following diagrams illustrate the conceptual workflow for photostability testing and the proposed mechanism of this compound's photostability.

References

- 1. Sunbest-M (Bisoctrizol) – An Overview - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]

- 2. Methylene Bis-Benzotriazolyl Tetramethylbutylphenol Manufacturer & Suppliers |ELUVSAFE-MBBTATMBP - Elchemy [elchemy.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (Explained + Products) [incidecoder.com]

A Technical Guide to Bisoctrizole Solubility in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, chemically known as 2,2'-methylene-bis-(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) and commercially recognized under trade names such as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) filter. Its unique "hybrid" mechanism, combining the properties of both organic and inorganic UV absorbers, allows it to not only absorb but also scatter and reflect UV radiation.[1] However, a significant challenge in formulating with this compound lies in its inherently low solubility in both aqueous and lipophilic cosmetic solvents. This guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and visual representations of key experimental workflows and its mechanism of action.

Quantitative Solubility of this compound

Published quantitative solubility data for this compound in common cosmetic solvents is limited due to its poor solubility profile. Generally, it is considered practically insoluble in water and sparingly soluble in most cosmetic oils.[2][3] this compound is typically supplied as a 50% aqueous dispersion of microfine particles to facilitate its incorporation into cosmetic formulations.[1][2]

| Solvent/System | Temperature (°C) | Solubility | Citation |

| Water | 25 | < 5 ng/L | |

| Fat Simulant | 37 | 170 mg/100 g | |

| Cosmetic Oils (general) | Not Specified | Limited/Poor | |

| C12-15 Alkyl Benzoate | Not Specified | >2% w/w (desirable for oil-soluble filters) | |

| DMSO | Not Specified | < 1 mg/mL (slightly soluble) | |

| Acetone | Not Specified | 1 mg/mL (with ultrasonic and warming to 60°C) |

Experimental Protocol: Solubility Determination of this compound in a Cosmetic Solvent

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a cosmetic solvent using the saturation shake-flask method followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment

-

This compound (analytical standard)

-

Selected cosmetic solvent (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS-compatibility)

-

Scintillation vials or sealed glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

2.1. Preparation of Saturated Solutions

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess is crucial to ensure that an equilibrium with the solid phase is achieved.

-

Add a known volume of the cosmetic solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be established during method development.

2.2. Sample Clarification

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

2.3. Sample Preparation for HPLC Analysis

-

Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve. A significant dilution will likely be necessary.

-

Prepare a series of calibration standards of this compound in the same diluent.

2.4. HPLC-UV Analysis

-

Set up the HPLC system with a suitable reverse-phase column (e.g., C18).

-

Establish an isocratic or gradient mobile phase. A common mobile phase for this compound analysis consists of acetonitrile, water, and an acidifier like phosphoric acid.

-

Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

-

Inject the prepared standards and samples.

-

Record the peak areas from the chromatograms.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solutions using the calibration curve.

-

Calculate the original concentration of this compound in the saturated cosmetic solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100g .

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Bisoctrizole particle size distribution analysis

An In-Depth Technical Guide to Bisoctrizole Particle Size Distribution Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (MBBT) and marketed under the trade name Tinosorb® M, is a high-performance, broad-spectrum ultraviolet (UV) filter.[1][2][3] Its unique characteristic lies in its physical form; it is utilized as microfine organic particles, typically with a size of less than 200 nm.[1][4] Unlike other organic UV absorbers that are soluble in either the oil or water phase of a formulation, this compound is poorly soluble in both. This necessitates its formulation as an aqueous suspension of microparticles.

This "hybrid" nature, combining properties of both organic chemical absorbers and inorganic physical blockers, means that its mechanism of action includes not only the absorption of UV radiation but also its scattering and reflection. The particle size and its distribution are therefore critical quality attributes that significantly influence the final product's efficacy, safety, and aesthetic properties. An optimized particle size distribution is essential for ensuring consistent Sun Protection Factor (SPF) performance, preventing agglomeration, and achieving an acceptable skin feel. This guide provides a detailed overview of the methods used to analyze this compound's particle size distribution, presents key quantitative data, and outlines experimental protocols.

Quantitative Data on this compound Particle Size

The particle size of this compound is typically in the sub-micron range to optimize its UV attenuation properties. The following table summarizes key particle size data reported in scientific literature and regulatory documents.

| Parameter | Value | Method Used | Material | Source |

| Median Particle Size (d(0.5), mass based) | 150 ± 9 nm | Fiber-Optic Quasi-Elastic Light Scattering (FOQELS) | Tinosorb® M (Batch 1365CL6VY) | |

| General Particle Size | < 200 nm | Not Specified | Microfine organic particles | |

| Typical Specification Range | 10 - 500 nm | Dynamic Light Scattering, Laser Diffraction | Microfine this compound suspensions | |

| Microparticle Carrier Size | < 100 µm | Not Specified | MBBT-loaded microparticles (by spray-drying) |

Note: The larger microparticle carrier size refers to a formulation where this compound is encapsulated, and does not represent the primary particle size of the UV filter itself.

Experimental Protocols for Particle Size Analysis

The accurate characterization of this compound's particle size distribution requires sophisticated analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for number-based versus volume-based distribution, or the need for morphological information.

Laser Diffraction

Laser diffraction, also known as static light scattering, is a widely used technique for particle size analysis across a broad range, from tens of nanometers to several millimeters.

-

Principle: The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size; larger particles scatter light at smaller angles, while smaller particles scatter light at wider angles. An array of detectors measures the angular intensity of the scattered light, which is then converted into a particle size distribution using an appropriate optical model, typically the Mie theory.

-

Methodology:

-

Sample Preparation (Wet Dispersion): A representative sample of the this compound aqueous dispersion is prepared. It is crucial to select a suitable dispersant (e.g., deionized water with a surfactant if not already present in the formulation) to ensure the particles are well-dispersed and to prevent agglomeration.

-

Ultrasonication: The sample suspension is often subjected to ultrasonication for a defined period (e.g., 1-3 minutes) to break up any loose agglomerates and ensure a state of primary particle dispersion. The power and duration of sonication must be carefully optimized to avoid particle attrition.

-

Instrument Setup: The laser diffraction analyzer is configured with the appropriate optical parameters (e.g., refractive index for both this compound and the dispersant).

-

Measurement: The prepared sample is circulated through the measurement cell of the instrument. The laser beam passes through the sample, and the scattered light pattern is recorded by the detectors. Multiple measurements are typically taken to ensure reproducibility.

-

Data Analysis: The instrument's software uses the Mie theory to deconvolute the scattered light pattern into a volume-based particle size distribution. Key parameters reported include the median particle size (Dv50) and the width of the distribution (e.g., Dv10 and Dv90).

-

Dynamic Light Scattering (DLS)

DLS, or Photon Correlation Spectroscopy (PCS), is a highly precise method for measuring the size of particles in the sub-micron and nanometer range, making it particularly suitable for this compound.

-

Principle: DLS measures the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of particles in a liquid suspension. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing the rate of these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

-

Methodology:

-

Sample Preparation: A small aliquot of the this compound suspension is diluted with a suitable filtered solvent (e.g., deionized water) to an appropriate concentration. The concentration must be low enough to avoid multiple scattering effects but high enough to generate a sufficient scattering signal.

-

Sample Filtration: The diluent should be filtered through a fine pore size filter (e.g., 0.22 µm) to remove any extraneous dust or contaminants.

-

Measurement: The diluted sample is placed in a cuvette, which is then inserted into the DLS instrument. The sample is allowed to equilibrate to a stable temperature. A laser illuminates the sample, and a detector, typically positioned at a 90° or 173° angle, records the intensity fluctuations of the scattered light.

-

Data Analysis: The correlation function of the scattering intensity is analyzed to yield the average hydrodynamic size (Z-average) and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution.

-

Electron Microscopy

Microscopy techniques provide direct visualization of the particles, offering invaluable information on both size and morphology.

-

Principle: Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating signals that provide information about the sample's surface topography and composition. It offers high-resolution imaging of the particles.

-

Methodology:

-

Sample Preparation: A drop of the diluted this compound suspension is placed on an SEM stub and allowed to dry completely under controlled conditions to minimize particle aggregation.

-

Sputter Coating: As this compound is a non-conductive organic material, the dried sample must be coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: The prepared stub is placed in the SEM vacuum chamber. The electron beam is scanned across the sample, and the resulting images are captured at various magnifications.

-

Image Analysis: The captured images can be analyzed using appropriate software to measure the dimensions of individual particles, providing a number-based size distribution and direct observation of particle shape. This method is often used to validate results from ensemble techniques like DLS and laser diffraction.

-

Visualizations: Workflows and Relationships

Diagrams created using the DOT language to illustrate key processes and concepts in this compound analysis.

Caption: General experimental workflow for this compound particle size analysis.

Caption: Impact of this compound particle size on key product attributes.

References

CAS number 103597-45-1 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Bisoctrizole (CAS 103597-45-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical data for the compound with CAS number 103597-45-1, correctly identified as this compound. It is crucial to note that this CAS number has been occasionally misattributed to Teriflunomide; however, the correct CAS number for Teriflunomide is 163451-81-8.[1][2][3] This document focuses exclusively on this compound, a potent broad-spectrum ultraviolet (UV) filter.

This compound is a benzotriazole-based organic compound utilized in sunscreens and other skincare products to provide protection against harmful UV radiation.[4] Its unique hybrid mechanism, which involves the absorption, reflection, and scattering of both UVA and UVB rays, sets it apart from many other organic UV filters. This guide details its physicochemical properties, experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,2′-Methylenebis[6-(2H-1,2,3-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol] | |

| Synonyms | Tinosorb M, Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, UV-360 | |

| CAS Number | 103597-45-1 | |

| Molecular Formula | C₄₁H₅₀N₆O₂ | |

| Molecular Weight | 658.89 g/mol | |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 195 - 199 °C | |

| Solubility | - Water: < 5 ng/L at 25 °C (practically insoluble) - DMSO: < 1 mg/mL (slightly soluble) | |

| logP (octanol/water) | 12.7 (calculated) |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific data. This section outlines protocols for the synthesis and analysis of this compound.

Synthesis and Purification of this compound

A representative experimental protocol for the synthesis and purification of this compound (UV-360) is as follows:

Synthesis Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer, thermometer, and distillation receiver, add 323 g of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329), 4 g of powdered sodium hydroxide, 128 g of bis(di-n-propylamino)methane, and 15 g of tetrabutylammonium bromide.

-

Heat the reaction mixture to 130°C under reduced pressure (100 mmHg) with continuous stirring.

-

Collect the di-n-propylamine that results from the reaction by distillation.

-

After 2 hours, stop heating and release the vacuum.

Purification Procedure:

-

Cool the reaction system to 110°C and slowly add 500 g of toluene to dissolve all solids.

-

Once completely dissolved, lower the system temperature to 90°C.

-

Slowly add approximately 40 g of 18% aqueous hydrochloric acid dropwise while stirring until the reaction system is neutral.

-

Transfer the mixture to a beaker and cool in an ice-water bath for 4-5 hours to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the collected crystals twice with 150 mL of deionized water and then twice with 250 mL of methanol.

-

Dry the final product at 100-110°C to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A general method for the analysis of this compound in a sample is as follows:

-

Column: A reverse-phase (RP) HPLC column, such as Newcrom R1, can be utilized.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

-

Detection: A Diode Array Detector (DAD) can be used for quantification.

-

Procedure: A sample containing this compound is dissolved in a suitable solvent (e.g., tetrahydrofuran) and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to that of a known standard. Commercial technical-grade this compound typically has an assay by HPLC of greater than or equal to 98.0% w/w.

General Protocol for UV Filter Efficacy Testing

The efficacy of a UV filter like this compound in a sunscreen formulation can be assessed as follows:

-

Sample Preparation: Prepare a formulation containing a known concentration of this compound.

-

Application: Apply a uniform layer of the formulation to a suitable substrate, such as a quartz plate or a specific type of skin-mimicking membrane.

-

UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer equipped with an integrating sphere to measure the transmittance of UV radiation through the sample-coated substrate over the UVA and UVB range (290-400 nm).

-

Calculation of Sun Protection Factor (SPF): The in vitro SPF can be calculated from the transmittance data using standardized equations that take into account the erythemal action spectrum and the solar spectral irradiance.

-

Photostability Testing: To assess photostability, the sample is exposed to a controlled dose of UV radiation from a solar simulator, and the UV-Vis spectrum is measured again to determine any degradation of the UV filter.

Mechanism of Action and Experimental Workflow

Unlike pharmaceutical compounds that interact with specific biological signaling pathways, this compound's primary function is to protect against UV radiation through a combination of physical and chemical mechanisms.

This compound is considered a hybrid UV absorber because it combines the properties of both organic (chemical) and inorganic (physical) sunscreens. Its mechanism involves:

-

UV Absorption: The benzotriazole moieties in the molecule absorb high-energy UV photons, causing electronic transitions. This energy is then dissipated as heat, a less harmful form of energy.

-

UV Scattering and Reflection: this compound is formulated as microfine organic particles (< 200 nm). These particles physically scatter and reflect a portion of the incoming UV radiation, similar to inorganic filters like titanium dioxide and zinc oxide.

This dual mechanism provides broad-spectrum protection against both UVA and UVB radiation.

Caption: Mechanism of action for this compound as a hybrid UV filter.

Caption: General experimental workflow for testing UV filter efficacy.

References

An In-Depth Technical Guide to the Degradation Pathways of Bisoctrizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, chemically known as 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], is a highly effective, broad-spectrum ultraviolet (UV) filter.[1][2] Marketed under trade names such as Tinosorb M, it is unique in its "hybrid" mechanism of action, functioning as both a chemical absorber and a physical blocker of UV radiation.[1][3] A key attribute of this compound, and a primary reason for its widespread use in sunscreen formulations, is its exceptional photostability.[4] It exhibits very little degradation under exposure to light and is often used to stabilize other, less photostable UV filters, such as octinoxate.

While the inherent stability of this compound is a significant advantage in its application, understanding its potential degradation pathways under various stress conditions is crucial for a comprehensive safety and stability assessment, particularly during drug development and formulation. This technical guide provides an in-depth overview of the theoretical degradation pathways of this compound and outlines the standard experimental protocols for conducting forced degradation studies to elucidate these pathways.

Theoretical Degradation Pathways of this compound

Given the lack of publicly available studies on the forced degradation of this compound, the following pathways are proposed based on its chemical structure, which features phenolic hydroxyl groups, benzotriazole rings, and a methylene bridge. These are hypothetical pathways that would need to be confirmed experimentally.

-

Oxidative Degradation: The phenolic hydroxyl groups are susceptible to oxidation, which could lead to the formation of corresponding phenoxyl radicals and subsequently quinone-type structures. Strong oxidizing agents might also lead to the cleavage of the methylene bridge connecting the two substituted phenol rings.

-

Hydrolytic Degradation: this compound is not expected to be susceptible to hydrolysis due to the absence of labile functional groups such as esters or amides. However, under extreme pH and temperature conditions, degradation of the benzotriazole rings could theoretically occur, although this is considered unlikely under typical forced degradation conditions.

-

Photodegradation: As established, this compound is highly photostable. The absorbed UV energy is efficiently dissipated as heat through reversible electronic transitions within the hydroxyphenyl benzotriazole moiety, preventing significant molecular degradation. Any degradation under intense UV exposure would likely follow an oxidative pathway, potentially accelerated by the presence of photosensitizers.

The following diagram illustrates these theoretical degradation pathways.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for identifying potential degradation products. The following are detailed methodologies for conducting such studies on a stable compound like this compound.

1. Preparation of Stock Solution:

A stock solution of this compound should be prepared in a suitable solvent. Due to its poor solubility, a solvent system such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be required. The concentration should be chosen to be appropriate for the subsequent analytical method, typically in the range of 1 mg/mL.

2. Stress Conditions:

The following stress conditions are recommended as per the International Council for Harmonisation (ICH) guidelines. The duration of the studies may need to be extended, or the conditions made more severe, to achieve a target degradation of 5-20%.

-

Acid Hydrolysis:

-

Reagent: 1 M Hydrochloric Acid (HCl)

-

Procedure: Mix the this compound stock solution with 1 M HCl and heat at 80°C. Samples should be withdrawn at various time points (e.g., 2, 4, 8, 12, 24 hours), neutralized with an equivalent amount of 1 M Sodium Hydroxide (NaOH), and diluted with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Reagent: 1 M Sodium Hydroxide (NaOH)

-

Procedure: Mix the this compound stock solution with 1 M NaOH and heat at 80°C. Withdraw samples at various time points, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

-

Procedure: Treat the this compound stock solution with H₂O₂ at room temperature. Protect the samples from light. Withdraw and analyze samples at various time points.

-

-

Thermal Degradation:

-

Procedure: Expose solid this compound powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-72 hours). Also, expose the stock solution to heat at 80°C.

-

-

Photolytic Degradation:

-

Procedure: Expose the this compound solution to UV light (e.g., in a photostability chamber) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

-

3. Analytical Methodology:

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required to separate the degradation products from the parent compound.

-

Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS/MS).

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: The PDA detector should be set to monitor at the λmax of this compound (around 308 nm and 349 nm) and also across a wider range to detect degradation products that may have different chromophores.

-

Mass Spectrometry: An LC-MS/MS system is crucial for the identification and structural elucidation of the degradation products by providing mass-to-charge ratios and fragmentation patterns.

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of the compound under different stress conditions. A template for such a table is provided below.

| Stress Condition | Reagent/Parameters | Duration | % Assay of this compound | % Degradation | No. of Degradants | Remarks (e.g., RRT of major degradant) |

| Acid Hydrolysis | 1 M HCl | 24 hours | ||||

| 80°C | ||||||

| Base Hydrolysis | 1 M NaOH | 24 hours | ||||

| 80°C | ||||||

| Oxidative | 30% H₂O₂ | 24 hours | ||||

| Room Temperature | ||||||

| Thermal | 105°C (Solid) | 72 hours | ||||

| Photolytic | 1.2 million lux hours | - | ||||

| 200 W h/m² |

Conclusion

This guide has provided a framework for investigating the degradation pathways of this compound. By applying the principles of forced degradation studies as outlined, researchers can:

-

Systematically investigate the stability of this compound under harsh chemical and physical conditions.

-

Develop and validate a stability-indicating analytical method for its quantification.

-

Identify, isolate, and characterize any potential degradation products.

-

Elucidate the degradation pathways and mechanisms.

The methodologies and theoretical considerations presented here serve as a robust starting point for any scientist or researcher tasked with the in-depth chemical characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bisoctrizole in Emulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol), commercially known as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) filter.[1] Its unique characteristic is being a microfine organic particle that functions as both a chemical and physical sunscreen, absorbing, scattering, and reflecting UV radiation.[1][2] Due to its insolubility, it is typically incorporated into the aqueous phase of emulsions as a dispersion. Accurate quantification of this compound in these formulations is crucial for ensuring product efficacy and regulatory compliance.[3] This document provides detailed analytical methods and protocols for the quantification of this compound in emulsion-based cosmetic and pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust method for the simultaneous quantification of multiple UV filters in cosmetic products. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Experimental Protocol: HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in an emulsion. Method validation according to ICH guidelines is recommended.

1.1.1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (optional, for mobile phase modification)

-

Emulsion sample containing this compound

-

0.45 µm syringe filters

1.1.2. Equipment:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sonicator

-

Vortex mixer

-

Centrifuge

1.1.3. Sample Preparation:

-

Accurately weigh approximately 0.1 g of the emulsion into a 50 mL volumetric flask.

-

Add approximately 30 mL of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

-

Sonicate the flask for 15-30 minutes to ensure complete dispersion and dissolution of this compound.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 50 mL with the same solvent and mix thoroughly using a vortex mixer.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes to separate any undissolved excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.1.4. Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water. For example, an isocratic mobile phase of methanol:water (85:15 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: this compound has absorption maxima around 305 nm and 360 nm. Detection can be set at one of these wavelengths.

1.1.5. Calibration:

-

Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in a suitable solvent.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the sample preparations (e.g., 1-50 µg/mL).

-

Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

1.1.6. Quantification:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak based on the retention time of the reference standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used to quantify UV filters, including compounds structurally similar to this compound.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | |

| Concentration Range | 1.0 - 100 µg/mL | |

| Accuracy (% Recovery) | 90.0 - 104.6% | |

| Precision (% RSD) | < 2% | |

| Limit of Detection (LOD) | ~0.44 µg/mL (for Bemotrizinol) | |

| Limit of Quantification (LOQ) | ~1.32 µg/mL (for Bemotrizinol) |

Experimental Workflow Diagram: HPLC Analysis

Caption: Workflow for this compound quantification in emulsions using HPLC.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler and faster alternative to HPLC for the quantification of this compound, especially for quality control purposes where the formulation has a simple matrix without interfering substances. This compound exhibits strong absorbance in the UV range.

Experimental Protocol: UV-Vis Spectrophotometry

2.1.1. Materials and Reagents:

-

This compound reference standard

-

Spectrophotometric grade solvent (e.g., ethanol, methanol)

-

Emulsion sample containing this compound

2.1.2. Equipment:

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sonicator

-

Vortex mixer

-

Centrifuge

2.1.3. Sample Preparation:

-

Accurately weigh an amount of emulsion equivalent to approximately 1 mg of this compound into a 100 mL volumetric flask.

-

Add about 70 mL of a suitable solvent (e.g., ethanol).

-

Sonicate for 15 minutes to ensure complete extraction of this compound.

-

Allow the solution to cool and make up the volume to 100 mL with the solvent.

-

Centrifuge a portion of the solution to remove any insoluble excipients.

-

The final concentration should be within the linear range of the calibration curve. Further dilution may be necessary.

2.1.4. Spectrophotometric Analysis:

-

Scan the this compound reference standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Use the solvent as a blank.

-

Measure the absorbance of the prepared sample solution.

2.1.5. Calibration:

-

Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the chosen solvent.

-

Prepare a series of calibration standards by serial dilution (e.g., 1-10 µg/mL).

-

Measure the absorbance of each calibration standard at the λmax.

-

Construct a calibration curve by plotting absorbance against concentration.

2.1.6. Quantification:

-

Calculate the concentration of this compound in the sample solution using the measured absorbance and the calibration curve.

-

Determine the amount of this compound in the original emulsion sample, taking into account the initial weight and dilution factors.

Data Presentation: UV-Vis Spectrophotometry Method Parameters

The following table summarizes typical performance parameters for UV-Vis spectrophotometric methods for quantifying UV filters.

| Parameter | Typical Value | Reference |

| λmax | ~305 nm and ~360 nm | |

| Linearity (r²) | > 0.999 | |

| Concentration Range | 0.1 - 10.0 µg/mL | |

| Limit of Detection (LOD) | ~0.01 µg/mL | |

| Limit of Quantification (LOQ) | ~0.05 µg/mL |

Experimental Workflow Diagram: UV-Vis Spectrophotometry Analysis

Caption: Workflow for this compound quantification in emulsions via UV-Vis.

Method Comparison and Considerations